Antitubercular agent-32
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Overview
Description
Antitubercular agent-32 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in inhibiting the growth of drug-resistant strains of Mycobacterium tuberculosis, making it a significant addition to the arsenal of antitubercular drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-32 involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole and substituted hydrazine hydrates in the presence of sodium hydroxide as a catalyst in ethanol at room temperature . The reaction is typically carried out in a one-pot multicomponent manner, which simplifies the process and reduces reaction time.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent-32 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound to improve its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially different levels of antitubercular activity and pharmacokinetic properties.
Scientific Research Applications
Antitubercular agent-32 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: The compound is used in biological studies to understand its interaction with Mycobacterium tuberculosis and its mechanism of action.
Medicine: this compound is being explored for its potential use in treating drug-resistant tuberculosis, offering a new line of defense against this persistent disease.
Industry: The compound’s synthesis and production methods are studied to optimize industrial-scale manufacturing processes.
Mechanism of Action
Antitubercular agent-32 exerts its effects by inhibiting the enzyme arabinosyltransferase, which is crucial for the biosynthesis of the mycobacterial cell wall . By disrupting the cell wall synthesis, the compound effectively halts the growth and replication of Mycobacterium tuberculosis. The molecular targets and pathways involved include the inhibition of DNA-dependent RNA polymerase, further preventing bacterial protein synthesis and transcription .
Comparison with Similar Compounds
Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampicin: Another first-line drug that inhibits DNA-dependent RNA polymerase.
Ethambutol: Inhibits arabinosyltransferase, similar to antitubercular agent-32.
Pyrazinamide: Disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness: this compound stands out due to its efficacy against drug-resistant strains of Mycobacterium tuberculosis. Unlike some of the traditional drugs, it has shown a lower propensity for resistance development, making it a valuable addition to the treatment regimen for tuberculosis.
Properties
Molecular Formula |
C22H28N4O5S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[4-(cyclohexylmethyl)-4,7-diazaspiro[2.5]octan-7-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(30,31)16-11-17-19(18(12-16)26(28)29)32-21(23-20(17)27)24-9-10-25(22(14-24)7-8-22)13-15-5-3-2-4-6-15/h11-12,15H,2-10,13-14H2,1H3 |
InChI Key |
WDMGWMXNDMKIHQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(C4(C3)CC4)CC5CCCCC5 |
Origin of Product |
United States |
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